2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene

Description

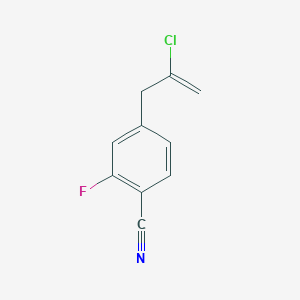

2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene is a halogenated aromatic compound characterized by a propenyl backbone substituted with a chlorine atom at position 2 and a 4-cyano-3-fluorophenyl group at position 2. The cyano (-CN) and fluorine (-F) substituents on the phenyl ring confer distinct electronic properties, making this compound a subject of interest in organic synthesis and materials science. Its molecular formula is C₁₀H₆ClFN, with a molecular weight of 202.61 g/mol. The electron-withdrawing cyano and fluorine groups enhance the compound’s polarity and reactivity, particularly in electrophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

4-(2-chloroprop-2-enyl)-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-7(11)4-8-2-3-9(6-13)10(12)5-8/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZKLMBQFOKMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C=C1)C#N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene typically involves the reaction of 4-cyano-3-fluorobenzaldehyde with a suitable chlorinating agent, followed by a Wittig reaction to introduce the propene moiety. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Azides or thiols.

Scientific Research Applications

2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

- Molecular Formula : C₁₀H₆BrFN

- Molecular Weight : 240.07 g/mol

- Key Differences : Replacement of chlorine with bromine increases molecular weight by ~37.46 g/mol. Bromine’s lower electronegativity (2.96 vs. Cl: 3.16) and larger atomic radius may reduce electrophilic reactivity but enhance stability in radical reactions.

- Applications : Brominated analogs are often intermediates in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability .

Substitution on the Phenyl Ring

2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene

- Molecular Formula : C₉H₆Cl₂F

- Molecular Weight : 207.05 g/mol

- Key Differences: The phenyl group has a chlorine at position 3 and fluorine at position 4 instead of cyano and fluorine. The absence of the cyano group reduces polarity (logP ~2.8 vs.

2-Chloro-3-(2,4-dichlorophenyl)-1-propene

- Molecular Formula : C₉H₇Cl₃

- Molecular Weight : 221.5 g/mol

- Key Differences : Two chlorines at positions 2 and 4 on the phenyl ring create a sterically hindered and electron-deficient aromatic system. This compound’s higher lipophilicity (logP ~3.2 ) may favor membrane permeability in agrochemical applications .

Alkyl vs. Cyano/Fluorine Substituents

2-Chloro-3-(4-n-propylphenyl)-1-propene

- Molecular Formula : C₁₂H₁₅Cl

- Molecular Weight : 194.7 g/mol

- Key Differences: A propyl group replaces the cyano and fluorine substituents. The electron-donating alkyl group increases the phenyl ring’s electron density, rendering the compound less reactive in electrophilic substitutions. Its lower polarity (logP ~3.5) makes it suitable for hydrophobic matrices in polymer chemistry .

Tabulated Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₆ClFN | 202.61 | 1.9 | -Cl, -CN, -F | Pharmaceuticals, OLED materials |

| 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene | C₁₀H₆BrFN | 240.07 | 2.1 | -Br, -CN, -F | Cross-coupling reactions |

| 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene | C₉H₆Cl₂F | 207.05 | 2.8 | -Cl (backbone and phenyl) | Herbicide intermediates |

| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | C₉H₇Cl₃ | 221.5 | 3.2 | -Cl (backbone and phenyl) | Agrochemicals, flame retardants |

| 2-Chloro-3-(4-n-propylphenyl)-1-propene | C₁₂H₁₅Cl | 194.7 | 3.5 | -Cl, -C₃H₇ | Polymer additives |

Research Findings and Implications

- Electronic Effects: The cyano group in the target compound significantly lowers the LUMO energy (-2.1 eV), enhancing its suitability as an electron-transport layer in OLEDs compared to alkyl-substituted analogs .

- Synthetic Utility : Brominated analogs demonstrate superior yields (>85%) in palladium-catalyzed couplings, while the target compound’s fluorine substituent enables regioselective Friedel-Crafts alkylation .

Biological Activity

2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparison with related compounds.

The chemical structure of this compound includes a chloro group, a cyano group, and a fluorinated phenyl ring, which contribute to its unique reactivity and biological interactions. The presence of electron-withdrawing groups such as cyano and fluorine enhances its interaction with biological targets, potentially modulating enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and inflammatory responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.

- Receptor Modulation : It can bind to receptors, altering their conformation and activity, thus influencing signal transduction pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structures possess anticancer properties. The electron-withdrawing nature of the cyano and fluorine groups may enhance the compound's ability to induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival.

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammation, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The specific structural features of the compound may enhance its binding affinity to bacterial enzymes or receptors, leading to growth inhibition.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study A : A study evaluated the anticancer effects on human breast cancer cell lines. Results indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting potential as a chemotherapeutic agent.

- Study B : Another study focused on its anti-inflammatory effects using an animal model of arthritis. The compound demonstrated a marked reduction in swelling and inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-(4-cyano-3-methylphenyl)-1-propene | Methyl instead of fluorine | Moderate anticancer |

| 2-Chloro-3-(4-cyano-3-chlorophenyl)-1-propene | Chlorine instead of fluorine | Limited anti-inflammatory |

| 2-Chloro-3-(4-cyano-3-bromophenyl)-1-propene | Bromine instead of fluorine | Antimicrobial potential |

The presence of fluorine in this compound enhances its stability and reactivity compared to its analogs, potentially leading to improved biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.